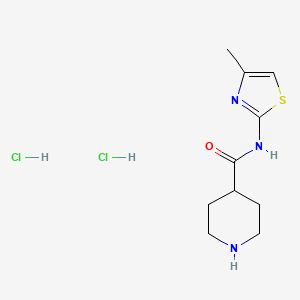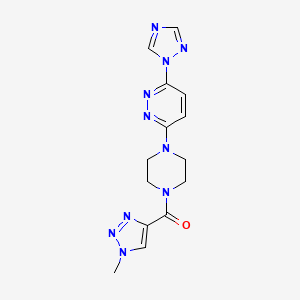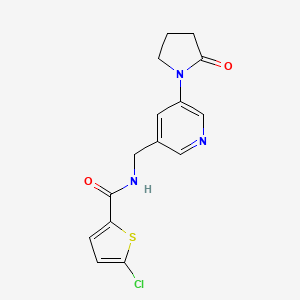![molecular formula C14H8N2O5S B2959058 5-[5-(4-Nitro-phenyl)-furan-2-ylmethylene]-thiazolidine-2,4-dione CAS No. 1103723-39-2](/img/structure/B2959058.png)
5-[5-(4-Nitro-phenyl)-furan-2-ylmethylene]-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound seems to be a derivative of furan and thiazolidine diones. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiazolidinedione, also known as glitazones, are a class of medications used in the treatment of diabetes .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 5-aryl-2-furane carbaldehydes have been synthesized in three-component cyclization with urea or thiourea and furoilacetic ester .Wissenschaftliche Forschungsanwendungen
Structural and Molecular Analysis
- The compound has been characterized using various spectroscopic methods and X-ray powder diffraction (XRPD) studies. These analyses provide insights into its molecular structure and solid-state formation, essential for understanding its potential applications in various fields, including material science and drug design (Rahmani et al., 2017).
Antihyperglycemic Activity
- Thiazolidinedione derivatives, including those with similar structures, have been used as antihyperglycemic agents. Studies on N-substituted derivatives show promising results in reducing blood glucose levels, which could be significant in diabetes treatment and management (Mahapatra et al., 2016).
Anticancer Activity
- Certain derivatives have been investigated for their potential in inhibiting breast cancer cell growth. The compound's structure may contribute to its cytotoxic properties, making it a candidate for further exploration in cancer research (Uwabagira & Sarojini, 2019).
Inhibition of Growth Factor Receptors
- Derivatives of the compound have been identified as inhibitors of insulin-like growth factor-1 receptor (IGF-1R), a receptor critical for cell proliferation and survival. This discovery opens avenues for developing new therapeutic agents targeting IGF-1R in various diseases, including cancer (Liu et al., 2010).
Hypoglycemic and Antidiabetic Properties
- The compound's derivatives have been evaluated for hypoglycemic activity, showing significant potential in diabetes management. Their interaction with the peroxisome proliferator-activated receptor-γ (PPARγ) and other molecular targets related to glucose metabolism is of particular interest (Kumar et al., 2021).
Antimicrobial Properties
- The compound and its derivatives have shown promising results in antimicrobial studies. This could be highly beneficial in developing new antibiotics or antiseptic agents, especially given the increasing resistance to current drugs (Prakash et al., 2011).
Pharmacological Profile Determination
- Computational approaches have been used to predict the pharmacological profile of derivatives, indicating their potential as drug candidates. This includes studies on protein binding, enzyme inhibition, and drug target interactions, which are crucial in the early stages of drug discovery (Sakib et al., 2021).
Endothelial Cell Activation and Angiogenesis
- Some derivatives have been found to influence endothelial cell activation and angiogenesis, suggesting their potential use in treating cardiovascular diseases and promoting wound healing (Rudnicki et al., 2016).
Antibacterial Activity
- Various derivatives have shown antibacterial activity, particularly against Gram-positive bacterial strains. This suggests their potential use in treating bacterial infections, especially those resistant to traditional antibiotics (Paiva et al., 2018).
DNA Topoisomerase Inhibition and Apoptosis Induction
- Thiazacridine derivatives, related to the compound, have shown activity in inhibiting DNA topoisomerase I and inducing apoptosis in cancer cells. This finding is significant for cancer therapy, as it opens new avenues for drug development (Barros et al., 2013).
Eigenschaften
IUPAC Name |
(5E)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5S/c17-13-12(22-14(18)15-13)7-10-5-6-11(21-10)8-1-3-9(4-2-8)16(19)20/h1-7H,(H,15,17,18)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLCFBRHUOWHRN-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/3\C(=O)NC(=O)S3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid](/img/structure/B2958979.png)

![1-[2-(2-Nitrophenoxy)ethyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2958983.png)

![Methyl 4-[2-amino-3-cyano-6-(4-methoxybenzyl)-5,5-dioxido-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-4-yl]benzoate](/img/structure/B2958986.png)
![3-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2958989.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-(isopropylsulfonyl)benzoate](/img/structure/B2958990.png)
![N-(4-chloro-3-nitrophenyl)-2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamide](/img/structure/B2958992.png)
![N-(2-methoxyphenyl)-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2958993.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-phenoxybenzamide](/img/structure/B2958996.png)
